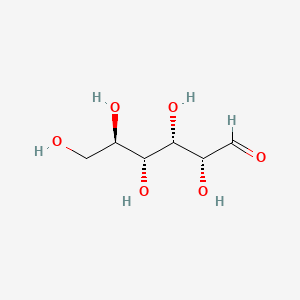

(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal

Description

(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal has been reported in Maclura pomifera, Rehmannia glutinosa, and other organisms with data available.

See also: D-Glucose (preferred); Glucose Monohydrate (narrower); D-Glucofuranose (related) ... View More ...

Structure

3D Structure

Properties

IUPAC Name |

(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZCGUPFRVQAUEE-SLPGGIOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25191-16-6 | |

| Record name | Polyglucose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25191-16-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID7022910, DTXSID4048729 | |

| Record name | D-Glucose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-Glucose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4048729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Soluble | |

| Record name | D-glucose | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01914 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

50-99-7, 815-92-9, 19030-38-7, 28823-03-2, 58367-01-4 | |

| Record name | Glucose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50-99-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glucose [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050997 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Glucose, labeled with carbon-14 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000815929 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Glucose, labeled with carbon-13 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019030387 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Glucose, labeled with tritium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028823032 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-glucose | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01914 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | D-Glucose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-Glucose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4048729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ANHYDROUS DEXTROSE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5SL0G7R0OK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal chemical structure and stereochemistry

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal (D-Glucose)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal, systematically known as D-glucose, is the most abundant monosaccharide and a cornerstone of carbohydrate chemistry.[1] Its intricate stereochemistry and existence in various isomeric forms are fundamental to its biological roles, including as a primary energy source and a key structural component of polysaccharides. This guide provides a comprehensive exploration of the chemical structure and stereochemical nuances of D-glucose, offering insights crucial for researchers and professionals in drug development and the life sciences.

The Acyclic Aldohexose: The Fischer Projection

The open-chain form of D-glucose is an aldohexose, containing six carbon atoms and an aldehyde functional group.[1] Its structure is best represented by the Fischer projection, a two-dimensional representation of a three-dimensional molecule. This projection, devised by Emil Fischer, is invaluable for quickly discerning the stereochemical configuration of carbohydrates.[2][3][4]

In the Fischer projection of D-glucose:

-

The carbon chain is depicted vertically, with the most oxidized carbon (the aldehyde group, C1) at the top.

-

Horizontal lines represent bonds projecting out of the plane of the paper, while vertical lines represent bonds projecting into the plane.[2][5]

-

The stereochemistry at each chiral center (C2, C3, C4, and C5) is defined by the position of the hydroxyl (-OH) groups. For D-glucose, the hydroxyl group on the chiral carbon furthest from the carbonyl group (C5) is on the right.[3]

Protocol: Drawing the Fischer Projection of D-Glucose

-

Draw a vertical backbone of six carbon atoms.

-

Place the aldehyde group (CHO) at the top (C1).

-

Place the primary alcohol group (CH₂OH) at the bottom (C6).

-

Add the hydroxyl groups on the chiral carbons (C2-C5) according to the D-glucose configuration:

-

C2: -OH on the right

-

C3: -OH on the left

-

C4: -OH on the right

-

C5: -OH on the right

-

-

Add hydrogen atoms to the remaining positions on the chiral carbons.

Caption: Fischer Projection of D-Glucose.

The Cyclic Hemiacetal: Haworth Projections and Anomerism

In aqueous solutions, the open-chain form of glucose is thermodynamically unstable and constitutes less than 0.02% of the molecules.[1][6] It spontaneously cyclizes through an intramolecular nucleophilic addition reaction between the C5 hydroxyl group and the C1 aldehyde group, forming a six-membered pyranose ring.[1][7] This cyclization creates a new chiral center at C1, the anomeric carbon.[8]

The two resulting stereoisomers, called anomers, are designated as α and β.[8] The Haworth projection is a common way to represent these cyclic structures.[2]

-

α-D-glucopyranose: The hydroxyl group on the anomeric carbon (C1) is on the opposite side of the ring from the CH₂OH group at C5 (trans).[1][7]

-

β-D-glucopyranose: The hydroxyl group on the anomeric carbon (C1) is on the same side of the ring as the CH₂OH group at C5 (cis).[1][7]

A less common cyclization can occur between the C4 hydroxyl group and the C1 aldehyde, forming a five-membered furanose ring.[1]

Protocol: Converting a Fischer Projection to a Haworth Projection

-

Draw a hexagon with the oxygen atom in the upper right corner.

-

Number the carbons clockwise, starting with the anomeric carbon (C1) to the right of the oxygen.

-

For a D-sugar, the CH₂OH group (C6) is drawn above the plane of the ring at C5.[9]

-

Place the hydroxyl groups on C2, C3, and C4. Groups on the right in the Fischer projection are placed below the ring in the Haworth projection, and groups on the left are placed above the ring.[10]

-

For the anomeric carbon (C1), the -OH group is drawn down for the α-anomer and up for the β-anomer.[7][11]

Caption: Haworth Projections of α- and β-D-Glucopyranose.

Mutarotation: The Dynamic Equilibrium in Solution

When either pure α-D-glucose or β-D-glucose is dissolved in water, the specific optical rotation of the solution changes over time until it reaches a stable equilibrium value.[6][12][13] This phenomenon, known as mutarotation, is the result of the interconversion between the α and β anomers via the open-chain aldehyde form.[6][12][13][14] At equilibrium, the mixture consists of approximately 36% α-D-glucose and 64% β-D-glucose.[1][6]

| Form | Specific Rotation | Melting Point | Equilibrium Percentage |

| α-D-glucose | +112.2°[1][12] | 146°C[6] | ~36%[1][6] |

| β-D-glucose | +18.7°[6] | 150°C[6] | ~64%[1][6] |

| Equilibrium Mixture | +52.7°[1][6] | - | 100% |

Conformational Analysis: The Stability of the Chair Conformation

The six-membered pyranose ring is not planar as depicted in the Haworth projection but exists in a more stable, non-planar chair conformation to minimize steric strain.[15][16][17] In this conformation, substituents on the ring carbons can occupy either axial (perpendicular to the ring plane) or equatorial (in the plane of the ring) positions.

The β-D-glucopyranose anomer is more stable than the α-anomer because all of its bulky substituents (-OH and -CH₂OH groups) can occupy the more sterically favorable equatorial positions.[17][18] In the α-anomer, the anomeric hydroxyl group is in the more sterically hindered axial position.[18]

The Anomeric Effect

While steric hindrance favors the equatorial position for substituents, an electronic effect known as the anomeric effect can favor the axial position for an electronegative substituent at the anomeric carbon.[19] This effect involves a stabilizing interaction between a lone pair of electrons on the ring oxygen and the antibonding σ* orbital of the C1-substituent bond.[19] In the case of glucose, the steric hindrance of the axial hydroxyl group outweighs the anomeric effect, leading to the predominance of the β-anomer in solution.

Caption: Chair Conformations of D-Glucopyranose.

Implications for Drug Development and Research

The specific stereochemistry and conformational preferences of D-glucose are critical for its biological recognition and function. Enzymes and receptors involved in glucose metabolism and signaling are highly stereospecific. For instance, hexokinase can phosphorylate both α- and β-D-glucose, but glucose-6-phosphate dehydrogenase is specific for the β-anomer of glucose-6-phosphate.[20]

Understanding the three-dimensional structure of glucose and its anomers is therefore paramount for:

-

Rational Drug Design: Designing inhibitors or modulators of glucose-metabolizing enzymes or transporters.

-

Glycobiology Research: Investigating the structure-function relationships of glycoproteins and glycolipids.

-

Biomaterial Development: Creating glucose-based polymers with specific properties.

Conclusion

The seemingly simple monosaccharide, (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal, or D-glucose, possesses a rich and complex stereochemical landscape. Its existence as an equilibrium of acyclic and cyclic forms, the presence of anomers, and the stability of its chair conformations are all interconnected and fundamental to its central role in biology. A thorough understanding of these structural and stereochemical principles is indispensable for researchers and professionals seeking to modulate or harness the functions of this vital molecule.

References

-

Wikipedia. Glucose. [Link]

-

News-Medical.net. (2019, October 22). Fischer and Haworth Projections of Carbohydrates. [Link]

-

Master Organic Chemistry. (2017, August 17). Mutarotation of glucose and other sugars. [Link]

-

Chemistry LibreTexts. (2015, July 19). 24.3: Anomers of Simple Sugars - Mutarotation of Glucose. [Link]

-

Homework.Study.com. What is the Fischer projection formula for glucose?. [Link]

-

Vedantu. Mutarotation: Definition, Mechanism & Examples in Glucose. [Link]

-

Quora. (2016, October 18). Why does D-glucose show the phenomenon of mutarotation?. [Link]

-

Homework.Study.com. Draw the Haworth structures for alpha and beta D glucose. [Link]

-

Chemistry LibreTexts. (2022, September 24). 25.2: Depicting Carbohydrate Stereochemistry - Fischer Projections. [Link]

-

AK Lectures. Chair Conformations of Glucopyranose. [Link]

-

Chemistry Steps. Converting Fischer, Haworth, and Chair forms of Carbohydrates. [Link]

-

Vedantu. Draw Fischer projection of DGlucose and LGlucose class 12 chemistry CBSE. [Link]

-

Wikipedia. Haworth projection. [Link]

-

Scribd. Haworth Projections of D-Glucose. [Link]

-

National Center for Biotechnology Information. FIGURE 2.7. [Chair conformations. (A) β-D-Glucose in...]. - Essentials of Glycobiology. [Link]

-

Bartleby.com. Chair Conformation Of Glucose. [Link]

-

Journal of Endocrinology and Metabolism. The Anomeric Nature of Glucose and Its Implications on Its Analyses and the Influence of Diet: Are Routine Glycaemia Measurements Reliable Enough?. [Link]

-

Wikipedia. Anomeric effect. [Link]

-

AK Lectures. Stability of Glucose Anomers. [Link]

-

PubChem. (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal. [Link]

-

PubChem. (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal;(2S,3R,4R,5R)-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,5,6-pentol. [Link]

-

Chemistry LibreTexts. (2023, January 22). Anomeric Forms of Glucose. [Link]

-

PubChem. (2R,3S,4S,5R)-2,3,4,5,6-pentahydroxyhexanal;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal;(2S,3R,4R)-2,3,4,5-tetrahydroxypentanal. [Link]

-

Wolfram Demonstrations Project. Anomerism of D-glucose. [Link]

-

PubChem. (2R,3S,4S,5R)-2,3,4,5,6-pentahydroxyhexanal;bis((2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal). [Link]

-

PubChem. (2S,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal;(3S,4R,5R)-1,3,4,5,6-pentahydroxyhexan-2-one. [Link]

-

PubChem. (2R,3S,4R,5R)-2,3,4,5,6-Pentahydroxyhexanal-18O. [Link]

-

Matrix Fine Chemicals. (2R,3S,4R,5R)-2,3,4,5,6-PENTAHYDROXYHEXANAL HYDRATE. [Link]

Sources

- 1. Glucose - Wikipedia [en.wikipedia.org]

- 2. news-medical.net [news-medical.net]

- 3. homework.study.com [homework.study.com]

- 4. Draw Fischer projection of DGlucose and LGlucose class 12 chemistry CBSE [vedantu.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Converting Fischer, Haworth, and Chair forms of Carbohydrates - Chemistry Steps [chemistrysteps.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. scribd.com [scribd.com]

- 10. Haworth projection - Wikipedia [en.wikipedia.org]

- 11. homework.study.com [homework.study.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. Mutarotation: Definition, Mechanism & Examples in Glucose [vedantu.com]

- 14. quora.com [quora.com]

- 15. aklectures.com [aklectures.com]

- 16. FIGURE 2.7. [Chair conformations. (A) β-D-Glucose in...]. - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. Chair Conformation Of Glucose | bartleby [bartleby.com]

- 18. aklectures.com [aklectures.com]

- 19. Anomeric effect - Wikipedia [en.wikipedia.org]

- 20. The Anomeric Nature of Glucose and Its Implications on Its Analyses and the Influence of Diet: Are Routine Glycaemia Measurements Reliable Enough? | Oliva | Journal of Endocrinology and Metabolism [jofem.org]

The Central Role of D-Glucose in Carbon Metabolism: A Technical Guide

Abstract

D-glucose is the cornerstone of central carbon metabolism, a network of biochemical pathways essential for cellular energy production, biosynthesis, and redox balance.[1][2][3] This technical guide offers an in-depth exploration of the pivotal role of D-glucose in four major metabolic pathways: Glycolysis, the Pentose Phosphate Pathway (PPP), the Tricarboxylic Acid (TCA) Cycle, and Glycogen Metabolism. Designed for researchers, scientists, and drug development professionals, this document synthesizes core biochemical principles with field-proven experimental methodologies. We will dissect the regulatory logic of each pathway, provide detailed protocols for their investigation, and use visualizations to illuminate the complex interplay of these vital processes.

Introduction: Glucose as the Primary Metabolic Hub

Glucose, a six-carbon monosaccharide, is the primary fuel for most organisms.[2][3] Its metabolism is orchestrated through a series of interconnected pathways collectively known as central carbon metabolism.[1] These pathways not only catabolize glucose to generate adenosine triphosphate (ATP), the cell's energy currency, but also provide essential precursor molecules for the synthesis of nucleotides, amino acids, and lipids.[1] The flux of glucose through these pathways is tightly regulated to meet the cell's dynamic needs for energy and biosynthetic building blocks. Understanding the intricacies of glucose metabolism is fundamental to numerous fields, from cancer biology, where metabolic reprogramming is a hallmark, to diabetes and inherited metabolic disorders.[4][5]

This guide will navigate the journey of a glucose molecule, from its initial breakdown in the cytoplasm to its complete oxidation in the mitochondria, highlighting the key decision points and regulatory enzymes that dictate its metabolic fate.

}

Glycolysis: The Universal Pathway for Glucose Catabolism

Glycolysis is a sequence of ten enzyme-catalyzed reactions that convert one molecule of glucose into two molecules of pyruvate.[6][7] This process occurs in the cytosol of all cells and serves as the initial stage of glucose breakdown.[1][6] It can be divided into two distinct phases: an energy investment phase and an energy payoff phase.[1][8][9]

-

Energy Investment Phase: This phase consumes two ATP molecules to phosphorylate glucose and its intermediates, preparing the six-carbon sugar for cleavage.[1][9]

-

Energy Payoff Phase: The subsequent reactions generate four ATP molecules and two molecules of NADH, resulting in a net gain of two ATP and two NADH per glucose molecule.[8][9]

Key Regulatory Steps in Glycolysis

Flux through the glycolytic pathway is controlled at three irreversible, exergonic steps, catalyzed by Hexokinase, Phosphofructokinase-1 (PFK-1), and Pyruvate Kinase.[8][10]

-

Hexokinase (Step 1): This enzyme catalyzes the phosphorylation of glucose to glucose-6-phosphate (G6P), trapping glucose inside the cell.[6][9] It is inhibited by its product, G6P.[11]

-

Phosphofructokinase-1 (PFK-1) (Step 3): PFK-1 catalyzes the phosphorylation of fructose-6-phosphate to fructose-1,6-bisphosphate. This is the committed step of glycolysis.[9][10] PFK-1 activity is allosterically inhibited by high levels of ATP and citrate, and activated by AMP and fructose-2,6-bisphosphate.[1]

-

Pyruvate Kinase (Step 10): This enzyme catalyzes the final step, converting phosphoenolpyruvate (PEP) to pyruvate while generating ATP.[7][8] It is activated by fructose-1,6-bisphosphate (a feedforward mechanism) and inhibited by ATP and alanine.[10]

}

The Pentose Phosphate Pathway: An Anabolic Diversion

The Pentose Phosphate Pathway (PPP), also known as the hexose monophosphate shunt, is a metabolic pathway parallel to glycolysis that diverges from G6P.[12][13] Unlike glycolysis, its primary role is not catabolic but anabolic.[12] The PPP is crucial for:

-

Generating NADPH: The PPP is the main source of NADPH, a reducing equivalent essential for reductive biosynthesis (e.g., fatty acid synthesis) and for protecting the cell against oxidative stress by regenerating reduced glutathione.[12][14][15] This is particularly vital in red blood cells, which lack mitochondria and rely solely on the PPP for NADPH production.[12][14]

-

Producing Ribose-5-Phosphate (R5P): R5P is the precursor for nucleotide and nucleic acid (DNA and RNA) synthesis.[12][13][16]

The PPP consists of two phases:

-

Oxidative Phase: This phase is irreversible and generates two molecules of NADPH, one molecule of CO2, and one molecule of ribulose-5-phosphate from G6P.[12][14] The key regulatory enzyme, glucose-6-phosphate dehydrogenase (G6PD), catalyzes the first committed step and is strongly inhibited by high NADPH levels.[12][14]

-

Non-oxidative Phase: This phase consists of a series of reversible sugar-phosphate interconversions catalyzed by transketolase and transaldolase.[13][15] It can produce R5P for nucleotide synthesis or convert pentose phosphates back into glycolytic intermediates like fructose-6-phosphate and glyceraldehyde-3-phosphate, linking the two pathways.[14][15]

}

The Tricarboxylic Acid (TCA) Cycle: The Oxidative Core

The pyruvate generated from glycolysis is transported into the mitochondrial matrix, where it serves as the primary fuel for the Tricarboxylic Acid (TCA) Cycle, also known as the Krebs cycle.[1][4][17] First, pyruvate is irreversibly converted to acetyl-CoA by the pyruvate dehydrogenase (PDH) complex, a key entry point into mitochondrial metabolism.[4][17]

The TCA cycle is a series of eight reactions that completely oxidize the acetyl group of acetyl-CoA to two molecules of CO2.[17][18] In each turn, the cycle generates:

-

3 molecules of NADH

-

1 molecule of FADH2

-

1 molecule of ATP (or GTP)

These reducing equivalents (NADH and FADH2) are then used by the electron transport chain to generate the bulk of cellular ATP through oxidative phosphorylation.[4]

Regulation of the TCA Cycle

The TCA cycle is regulated by the cell's energy status, primarily through substrate availability and feedback inhibition.[18][19] The key control points are:

-

Pyruvate Dehydrogenase (PDH) Complex: Inhibited by its products, acetyl-CoA and NADH, as well as by ATP.[19]

-

Citrate Synthase: Inhibited by ATP, NADH, and succinyl-CoA.[19]

-

Isocitrate Dehydrogenase: This is a major regulatory point. It is activated by ADP and Ca2+ and inhibited by ATP and NADH.[4][19]

-

α-Ketoglutarate Dehydrogenase: Inhibited by its products, succinyl-CoA and NADH, and by high energy charge (ATP).[19]

}

Glycogen Metabolism: Glucose Storage and Mobilization

In animals, excess glucose is stored as a large, branched polymer called glycogen, primarily in the liver and muscles.[20][21][22] This provides a readily available energy reserve that can be mobilized when needed.[20]

-

Glycogenesis (Glycogen Synthesis): This process occurs in a fed or anabolic state.[21][22] G6P is converted to glucose-1-phosphate (G1P), which is then activated to UDP-glucose.[22][23] The enzyme glycogen synthase adds this activated glucose unit to a growing glycogen chain.[5][22]

-

Glycogenolysis (Glycogen Breakdown): When energy is required, glycogen phosphorylase catalyzes the phosphorolytic cleavage of glucose residues from glycogen, producing G1P.[20][21][22] In the liver, G1P is converted to G6P and then to free glucose, which is released into the bloodstream to maintain blood glucose levels.[20] In muscle, the G6P directly enters glycolysis to provide ATP for muscle contraction.[5]

The opposing pathways of glycogenesis and glycogenolysis are reciprocally regulated by hormones such as insulin (promotes synthesis) and glucagon/epinephrine (promotes breakdown).[7][20]

Experimental Methodologies for Studying Glucose Metabolism

Investigating the role of glucose in central carbon metabolism requires a suite of quantitative techniques. This section provides an overview and protocols for key experimental approaches.

Glucose Uptake Assay using 2-NBDG

Principle: This assay measures the rate of glucose import into cells. 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG) is a fluorescent glucose analog that is taken up by glucose transporters but cannot be fully metabolized, causing it to accumulate inside the cell.[24][25][26] The intracellular fluorescence intensity is proportional to the glucose uptake rate and can be quantified using flow cytometry or a fluorescence plate reader.[25]

Causality Behind Experimental Choices:

-

Why use 2-NBDG? It provides a non-radioactive, safer alternative to traditional methods using radiolabeled glucose analogs like [3H]-2-deoxyglucose.[3][24][27]

-

Why starve cells of glucose? A pre-incubation step in glucose-free media is crucial to deplete intracellular glucose stores and normalize the glucose uptake rate across different experimental groups, maximizing the signal-to-noise ratio.[25][28]

-

Controls: A negative control (no 2-NBDG) is essential to measure background fluorescence. A positive control (e.g., insulin stimulation in sensitive cells) validates that the assay can detect expected biological responses.

Step-by-Step Protocol: 2-NBDG Glucose Uptake Assay

-

Cell Seeding: Seed cells (e.g., 5 x 10^5 cells/well) in a 96-well plate and culture overnight.[25]

-

Treatment: Apply experimental treatments (e.g., inhibitors, activators) in serum-free, glucose-free culture medium.

-

Glucose Starvation: Remove the treatment medium and incubate cells in 100 µL of glucose-free medium for 60 minutes to 2 hours.[25][29] The optimal time depends on the cell type and must be empirically determined.[24][28]

-

2-NBDG Incubation: Add 2-NBDG to a final concentration of 100-200 µg/mL and incubate for 20-60 minutes at 37°C.[26][29] Protect the plate from light.

-

Stopping the Reaction: Remove the 2-NBDG medium and wash the cells twice with 200 µL of ice-cold PBS to stop uptake and remove extracellular fluorescence.[25][29]

-

Quantification: Resuspend cells in FACS buffer for flow cytometry analysis (measure fluorescence in the FITC/FL-1 channel) or add buffer and read on a fluorescence plate reader (Excitation/Emission ≈ 485/535 nm).[25][26]

Metabolic Flux Analysis (MFA) using Stable Isotopes

Principle: MFA is a powerful technique for quantifying the rates (fluxes) of metabolic reactions.[30] It involves feeding cells a substrate labeled with a stable isotope, such as ¹³C-glucose.[31] As the labeled substrate is metabolized, the ¹³C atoms are incorporated into downstream metabolites.[30] By measuring the mass isotopomer distribution (MID) of these metabolites using mass spectrometry (MS), one can computationally determine the intracellular reaction rates.[30][32] MFA provides a dynamic view of pathway activity, which is often not captured by static metabolite level measurements.[32]

Causality Behind Experimental Choices:

-

Why use stable isotopes? They are non-radioactive and safe, allowing for detailed tracing of atoms through metabolic networks in vivo and in vitro.[31][33]

-

Why ¹³C-glucose? Glucose is the central carbon source, making ¹³C-glucose an ideal tracer to probe the pathways discussed in this guide.[34] Different positional labeling patterns (e.g., [1,2-¹³C2]glucose vs. [U-¹³C6]glucose) can be chosen to resolve specific fluxes or pathway branch points.[32]

-

Why aim for isotopic steady state? Most MFA models assume that the labeling pattern of intracellular metabolites is stable over time. This is achieved by incubating cells with the tracer for a duration sufficient for the isotope to fully permeate the metabolic network (often equivalent to one or more cell cycles).[35]

}

Enzyme Activity Assays

Principle: To directly measure the activity of key regulatory enzymes, cell or tissue lysates are incubated with specific substrates, and the rate of product formation is measured. This is often achieved using a coupled-enzyme assay where the product of the reaction of interest is used as a substrate for a second enzyme that produces a detectable change, such as the conversion of NAD+ to NADH, which can be measured by absorbance at 340 nm.

Step-by-Step Protocol: Phosphofructokinase-1 (PFK-1) Activity Assay

This protocol is based on a coupled-enzyme reaction where the ADP produced by PFK-1 is used to generate a colorimetric signal.

-

Lysate Preparation: Homogenize cells or tissue in assay buffer and centrifuge to collect the supernatant. Determine the protein concentration of the lysate.

-

Reaction Mix: Prepare a reaction mix containing fructose-6-phosphate, ATP, and the substrate/enzyme mix provided in a commercial kit (which typically includes enzymes that couple ADP production to NADH reduction and a colorimetric probe).

-

Initiate Reaction: Add the cell lysate (e.g., 10-50 µg protein) to the reaction mix.

-

Measurement: Immediately begin measuring the absorbance at 450 nm at 37°C in a microplate reader, taking readings every 2-3 minutes for 30-60 minutes.

-

Calculation: The rate of increase in absorbance is proportional to the PFK-1 activity in the sample. Calculate the activity based on a standard curve (e.g., an ADP or NADH standard curve provided with the kit).

Conclusion

D-glucose is far more than a simple fuel; it is a central node in a complex and exquisitely regulated metabolic network. The pathways of glycolysis, the PPP, the TCA cycle, and glycogen metabolism are deeply interconnected, allowing the cell to flexibly allocate carbon resources to meet its ever-changing demands for energy, biosynthesis, and redox defense. A thorough understanding of these pathways, supported by robust experimental methodologies like those described herein, is critical for advancing research and developing therapeutic strategies for a wide range of human diseases rooted in metabolic dysfunction.

References

- BenchChem. (n.d.). An In-Depth Technical Guide to Metabolic Flux Analysis Using Stable Isotopes.

- Guo, W., et al. (n.d.). Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients. PubMed Central.

- Creative Proteomics. (n.d.). Regulation of TCA Cycle.

- Creative Proteomics. (n.d.). Applications of Stable Isotope Labeling in Metabolic Flux Analysis.

- Wang, Y., & Wang, F. E. (2025). Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes. ResearchGate.

- Wang, Y., & Wang, F. E. (1989). Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes. MDPI.

- (n.d.). Pentose Phosphate Pathway Explained: Definition, Examples, Practice & Video Lessons.

- Aryal, S. (2015). Glycolysis Unveiled: 10 Steps, Enzymes & Diagram. Microbe Notes.

- (2022). Glucose (2-NBDG) uptake assay. Bio-protocol.

- Tahrani, D. (2024). Biochemistry - Glycogenolysis. NCBI Bookshelf.

- (n.d.). Pentose phosphate pathway. Wikipedia.

- Taylor, S. (2024). Glycolysis - Reactions - Phases - Regulation. TeachMePhysiology.

- (n.d.). Optimized Protocol for Measuring 2-NBDG Uptake as a Cellular Marker of Glycolytic Demand. ScholarWorks@UARK.

- (n.d.). Metabolism Of Glycogen. Jack Westin.

- Barbas, M. (2020). Glycogenesis & Glycogenolysis. YouTube.

- (2023). Pentose Phosphate Pathway: Steps, Diagram, Uses. Microbe Notes.

- Mittal, A., et al. (2021). Efficient and modified 2-NBDG assay to measure glucose uptake in cultured myotubes. Journal of Pharmacological and Toxicological Methods.

- (2025). Glycogenesis & Glycogenolysis. Lecturio.

- (2021). 7.1: Pentose phosphate pathway. Medicine LibreTexts.

- (2015). Flow Cytometric Method of Estimation of Glucose Uptake Using 2NBDG. Biocompare.

- (n.d.). 6.22 Glycogenesis & Glycogenolysis. Lumen Learning.

- Stincone, A., et al. (n.d.). The return of metabolism: biochemistry and physiology of the pentose phosphate pathway. PubMed Central.

- Scatena, R., et al. (n.d.). Hexokinase and phosphofructokinase activity and intracellular distribution correlate with aggressiveness and invasiveness of human breast carcinoma. NIH.

- Cayman Chemical. (2025). Glucose Uptake Cell-Based Assay Kit.

- (n.d.). Glycolysis. Wikipedia.

- (n.d.). Glycolysis | Cellular respiration | Biology (article). Khan Academy.

- (n.d.). 2.8. Hexokinase and phosphofructokinase activity assays. Bio-protocol.

- Taylor, S. (2024). The TCA Cycle - Steps - Krebs Cycle. TeachMePhysiology.

- Martínez-Reyes, I., & Chandel, N. S. (n.d.). Regulation and function of the mammalian tricarboxylic acid cycle. PubMed Central.

- (2025). 15.4: Regulation of Glycolysis. Biology LibreTexts.

- Creative Proteomics. (n.d.). Overview of Central Carbon Metabolism.

- (n.d.). TCA CYCLE AND ITS REGULATION. UGC MOOCs.

- Sidossis, L. S., & Wolfe, R. R. (2020). In Vivo and In Vitro Quantification of Glucose Kinetics: From Bedside to Bench. PubMed Central.

- (n.d.). GLUCOSE METABOLISM.

- BenchChem. (n.d.). D-Glucose-4-¹³C as a Tracer for Central Carbon Metabolism: An In-depth Technical Guide.

- Abcam. (n.d.). Phosphofructokinase Activity Assay Kit (Colorimetric) (ab155898).

- (2024). What methods can be used to measure glucose in a test tube?. Quora.

- (n.d.). Blood Glucose. NCBI Bookshelf.

- (2025). d-Glucose and its derivatives labeled with radioactive carbon and hydrogen: key tools for investigating biological processes and molecular mechanisms. PubMed Central.

- Ghione, S., et al. (2025). (PDF) Four methods for glucose assay compared for various glucose concentrations and under different conditions. ResearchGate.

- (2025). D-Glucose and its derivatives labeled with radioactive carbon and hydrogen: key tools for investigating biological processes and molecular mechanisms. PubMed.

- (n.d.). Principles and problems of blood glucose measurement. Acutecaretesting.org.

- (n.d.). TCA cycle- steps, regulation and significance | PPT. Slideshare.

- Elabscience. (n.d.). Phosphofructokinase(PFK)Activity Assay Kit (E-BC-K612-M).

- (2021). How can I assess the activity of Hexokinase, Phosphoglucoisomerase, Glucose-6-phosphatase Fructose-1, 6-diphosphatase from Rat's Liver & Kidney ?. ResearchGate.

Sources

- 1. Overview of Central Carbon Metabolism - Creative Proteomics [metabolomics.creative-proteomics.com]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. d-Glucose and its derivatives labeled with radioactive carbon and hydrogen: key tools for investigating biological processes and molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Regulation of TCA Cycle - Creative Proteomics [creative-proteomics.com]

- 5. lecturio.com [lecturio.com]

- 6. microbenotes.com [microbenotes.com]

- 7. Glycolysis - Wikipedia [en.wikipedia.org]

- 8. teachmephysiology.com [teachmephysiology.com]

- 9. Khan Academy [khanacademy.org]

- 10. bio.libretexts.org [bio.libretexts.org]

- 11. Hexokinase and phosphofructokinase activity and intracellular distribution correlate with aggressiveness and invasiveness of human breast carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pentose phosphate pathway - Wikipedia [en.wikipedia.org]

- 13. microbenotes.com [microbenotes.com]

- 14. med.libretexts.org [med.libretexts.org]

- 15. The return of metabolism: biochemistry and physiology of the pentose phosphate pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Pentose Phosphate Pathway Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 17. teachmephysiology.com [teachmephysiology.com]

- 18. TCA cycle- steps, regulation and significance | PPT [slideshare.net]

- 19. ugcmoocs.inflibnet.ac.in [ugcmoocs.inflibnet.ac.in]

- 20. Biochemistry - Glycogenolysis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. jackwestin.com [jackwestin.com]

- 22. 6.22 Glycogenesis & Glycogenolysis | Nutrition Flexbook [courses.lumenlearning.com]

- 23. m.youtube.com [m.youtube.com]

- 24. scholarworks.uark.edu [scholarworks.uark.edu]

- 25. biocompare.com [biocompare.com]

- 26. cdn.caymanchem.com [cdn.caymanchem.com]

- 27. D-Glucose and its derivatives labeled with radioactive carbon and hydrogen: key tools for investigating biological processes and molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Efficient and modified 2-NBDG assay to measure glucose uptake in cultured myotubes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Glucose (2-NBDG) uptake assay [bio-protocol.org]

- 30. benchchem.com [benchchem.com]

- 31. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]

- 32. researchgate.net [researchgate.net]

- 33. Applications of Stable Isotope Labeling in Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 34. benchchem.com [benchchem.com]

- 35. mdpi.com [mdpi.com]

The Biological Significance of Stereoisomerism: A Comparative Analysis of D-Glucose and L-Glucose Enantiomers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The principle of stereoisomerism, a cornerstone of organic chemistry, finds profound expression in the biological roles of D-glucose and L-glucose. These molecules, being non-superimposable mirror images (enantiomers), exhibit vastly different behaviors within living systems. This guide delves into the core reasons for this biological disparity, focusing on the stereospecificity of enzymes and transporters. We will explore how D-glucose became the universal energy currency for most life, while its counterpart, L-glucose, remains metabolically inert. This inherent difference is not merely a biological curiosity but a foundational principle that is actively exploited in research and drug development, from creating non-caloric sweeteners to designing novel therapeutic agents and diagnostic tools.

Introduction: The Principle of Chirality in Biology

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental characteristic of many biological molecules. D-glucose and L-glucose are classic examples of such enantiomers.[1][2] While they share the same chemical formula (C₆H₁₂O₆) and physical properties like mass, the spatial arrangement of their atoms is different.[1] This seemingly subtle distinction has massive biological consequences. The enzymes and transport proteins in most organisms have evolved highly specific three-dimensional active sites, often likened to a "lock and key" mechanism. These sites are exquisitely tailored to recognize and interact with the specific configuration of D-glucose, making it the primary substrate for energy metabolism.[2] L-glucose, with its mirrored structure, simply does not fit, rendering it largely biologically inactive.[2] This guide will dissect this metabolic dichotomy and explore its practical applications.

Section 1: The Metabolic Dichotomy - D-Glucose as the Universal Fuel

1.1 Glycolysis: A Stereospecific Pathway

-

Hexokinase vs. Glucokinase: Both enzymes phosphorylate D-glucose but have different kinetic properties and tissue distributions. Hexokinase is found in most tissues, has a high affinity (low Km) for glucose, and is inhibited by its product, glucose-6-phosphate.[11][12] Glucokinase, found primarily in the liver and pancreatic β-cells, has a lower affinity (high Km) for glucose and is not inhibited by glucose-6-phosphate, allowing the liver to process large amounts of glucose after a meal.[11][12][13] Both, however, are specific for the D-enantiomer.[14][15]

Caption: Metabolic fate of D-glucose vs. L-glucose.

1.2 The Inert Nature of L-Glucose

Since L-glucose is not a substrate for hexokinase, it cannot be converted to L-glucose-6-phosphate. This prevents its entry into subsequent metabolic pathways such as glycogen synthesis and the pentose phosphate pathway. Consequently, L-glucose is not stored as glycogen in the liver and muscles, nor is it used for the synthesis of nucleotides and other essential biomolecules. It passes through the body largely unmetabolized and is excreted.[9][10]

Section 2: Membrane Transport - The Gatekeepers of Glucose Entry

The entry of glucose into cells is mediated by two major families of transport proteins: the facilitated glucose transporters (GLUT) and the sodium-glucose cotransporters (SGLT).[16][17][18][19] These transporters also exhibit a high degree of stereoselectivity for D-glucose.

-

GLUT Transporters: These proteins facilitate the movement of glucose across cell membranes down its concentration gradient.[18] There are several isoforms (GLUT1-14) with varying tissue distributions and kinetic properties.[18][19] For instance, GLUT1 is ubiquitous, GLUT2 is prominent in the liver and pancreas, GLUT3 in neurons, and GLUT4 in muscle and adipose tissue.[19][20] These transporters are specifically designed to bind and transport D-glucose. While some studies suggest minimal, non-specific uptake of L-glucose, it is insignificant compared to the efficient transport of D-glucose.[20]

-

SGLT Co-transporters: Found primarily in the small intestine and the proximal tubules of the kidney, these transporters move glucose against its concentration gradient by coupling its transport to the favorable influx of sodium ions.[17][18] SGLT1 and SGLT2 are the major isoforms responsible for the absorption of dietary glucose and the reabsorption of glucose from the kidney filtrate, respectively.[21][22] This active transport system is also highly specific for D-glucose.

Caption: Stereospecificity of glucose transporters.

Section 3: Applications in Research and Drug Development

The stark biological differences between D- and L-glucose provide unique opportunities for researchers and drug developers.

3.1 L-Glucose as a Research Tool

Because it is poorly transported and not metabolized, L-glucose serves as an excellent marker for studying paracellular transport and intestinal permeability.[23] In these studies, the amount of L-glucose that crosses the intestinal barrier and appears in the blood or urine is a measure of the "leakiness" of the gut. This is a valuable tool for investigating conditions like inflammatory bowel disease and celiac disease.[24][25][26]

3.2 Therapeutic and Commercial Potential

-

Artificial Sweeteners: L-glucose tastes sweet, similar to D-glucose, but provides virtually no calories because it is not metabolized.[9][27][28] This makes it an attractive candidate for a low-calorie sweetener, especially for individuals with diabetes.[9][29] However, its widespread use has been hampered by the high cost of chemical synthesis, as it does not occur naturally in abundance.[9][27][30][31][32][33][34][35]

-

Laxatives: The poor absorption of L-glucose in the small intestine leads to an osmotic effect in the gut, drawing water into the intestines and promoting bowel movements.[9][29] This has led to its investigation as a potential laxative or colon-cleansing agent for procedures like colonoscopies.[9][29]

-

Drug Delivery and Diagnostics: The non-metabolizable nature of L-glucose makes it a potential carrier for targeted drug delivery.[36] Additionally, fluorescently labeled L-glucose derivatives are being explored as imaging agents to differentiate between healthy and cancerous tissues, as some tumors exhibit altered glucose uptake mechanisms.[20] The acetate derivative of L-glucose has also been shown to stimulate insulin release, suggesting potential therapeutic value for type 2 diabetes.[9][29]

Section 4: Experimental Protocols and Methodologies

4.1 Protocol: In Vitro Glucose Uptake Assay

This protocol describes a method to compare the uptake of radiolabeled D-glucose and L-glucose in a cell culture model (e.g., 3T3-L1 adipocytes).

Objective: To demonstrate the stereospecificity of glucose transport into cultured cells.

Materials:

-

3T3-L1 adipocytes (differentiated)

-

DMEM (Dulbecco's Modified Eagle Medium)

-

Krebs-Ringer-HEPES (KRH) buffer

-

D-[³H]glucose and L-[¹⁴C]glucose (radiolabeled isotopes)

-

Insulin

-

Cytochalasin B (inhibitor of GLUT transporters)

-

Scintillation fluid and vials

-

Scintillation counter

Procedure:

-

Cell Preparation: Plate and differentiate 3T3-L1 preadipocytes into mature adipocytes in 12-well plates.

-

Serum Starvation: Two hours prior to the assay, wash the cells with PBS and incubate in serum-free DMEM.

-

Insulin Stimulation: For a subset of wells, stimulate with 100 nM insulin for 30 minutes at 37°C to induce GLUT4 translocation to the plasma membrane. Include non-stimulated controls.

-

Inhibitor Control: For another subset, pre-incubate with Cytochalasin B (e.g., 10 µM) for 15 minutes to block GLUT-mediated transport.

-

Uptake Assay:

-

Wash cells with KRH buffer.

-

Add KRH buffer containing a mixture of D-[³H]glucose and L-[¹⁴C]glucose. L-glucose serves as a marker for non-transporter mediated uptake and diffusion.

-

Incubate for 10 minutes at 37°C.

-

-

Termination and Lysis:

-

Stop the uptake by aspirating the radioactive solution and washing the cells three times with ice-cold PBS.

-

Lyse the cells with 0.1 M NaOH.

-

-

Quantification:

-

Transfer a portion of the lysate to a scintillation vial with scintillation fluid.

-

Measure the radioactivity using a dual-channel scintillation counter to differentiate between ³H and ¹⁴C.

-

-

Data Analysis:

-

Normalize radioactivity counts to the protein concentration of the cell lysate.

-

Calculate the specific D-glucose uptake by subtracting the L-glucose counts from the D-glucose counts.

-

Compare the uptake in basal, insulin-stimulated, and inhibitor-treated cells.

-

Expected Outcome: A significantly higher uptake of D-[³H]glucose compared to L-[¹⁴C]glucose, which is further enhanced by insulin stimulation and inhibited by Cytochalasin B. This validates that D-glucose uptake is a specific, carrier-mediated process.

Caption: Workflow for an in vitro glucose uptake assay.

Conclusion

The biological significance of D- and L-glucose enantiomers is a powerful illustration of the stereochemical precision of life. The entire framework of energy metabolism in most organisms is built upon the specific three-dimensional structure of D-glucose, a consequence of the evolution of highly specific enzymes and transport proteins. While D-glucose fuels cellular activities, the metabolic inertia of L-glucose makes it a valuable tool in research and a promising candidate for various applications in the food and pharmaceutical industries. Understanding this fundamental dichotomy not only deepens our knowledge of biochemistry but also opens avenues for innovative solutions to challenges in human health and nutrition.

References

- Title: Synthesis of L-glucose and L-galactose derivatives from D-sugars Source: Google Sites URL

- Title: Synthesis of L-glucose from D-gulono-1,4-lactone Source: PubMed URL

- Title: What is difference between d glucose and l glucose?

- Title: A Short Enzymic Synthesis of L-Glucose from Dihydroxyacetone Phosphate and L-Glyceraldehyde Source: ACS Publications URL

- Title: Glycolysis Explained in 10 Easy Steps (With Diagrams)

- Title: L-GLUCOSE synthesis Source: ChemicalBook URL

- Title: Production of ʟ-glucose Source: Chemistry Stack Exchange URL

- Title: GLYCOLYSIS Source: Texas Tech University Health Sciences Center URL

- Title: Could L-Glucose be used as an artificial sweetener?

- Title: TIL that left-handed sugar exists.

- Title: Glycolysis Source: Wikipedia URL

- Title: Glucose Source: Wikipedia URL

- Title: L-Glucose Source: Wikipedia URL

- Source: News-Medical.

- Title: L-Glucose Source: MP Biomedicals URL

- Title: Glycolysis | Cellular respiration Source: Khan Academy URL

- Title: Anomeric specificity of hexokinase and glucokinase activities in liver and insulin-producing cells Source: PubMed URL

- Title: Will L-Glucose ever be cheap enough to mass produce and mass market as a sugar substitute?

- Title: L-Glucose: physiological functions, clinical applications and side effect Source: ChemicalBook URL

- Title: What is the difference between hexokinase and glucokinase?

- Title: Why is D glucose important and not L glucose?

- Title: Anomeric specificity of hexokinase and glucokinase activities in liver and insulin-producing cells Source: NIH URL

- Title: CHAPTER 3: Whole Body Glucose Metabolism Source: Books URL

- Title: D- and L- Notation For Sugars Source: Master Organic Chemistry URL

- Title: GLUT, SGLT, and SWEET: Structural and mechanistic investigations of the glucose transporters Source: NIH URL

- Title: The glucose transporter families SGLT and GLUT: molecular basis of normal and aberrant function Source: PubMed URL

- Title: What does D or L-Sugar really mean?

- Title: L-Glucose: Another Path to Cancer Cells Source: NIH URL

- Title: Effect of D-glucose on Intestinal Permeability and Its Passive Absorption in Human Small Intestine in Vivo Source: PubMed URL

- Title: Physiology, Glucose Metabolism Source: NCBI Bookshelf URL

- Title: L-Glucose: Uses, Characteristics Source: ChemicalBook URL

- Title: Glucokinase vs Hexokinase | Key differences | Quick discussion Source: YouTube URL

- Source: Foodcom S.A.

- Title: Glucose transporters (GLUT and SGLT)

- Title: Glucose Transporters GLUT and SGLT: Biochemistry, MCAT, and USMLE Source: Moosmosis URL

- Title: 2.

- Title: Glucose transporters (GLUT and SGLT)

- Title: Glucose but Not Fructose Alters the Intestinal Paracellular Permeability in Association With Gut Inflammation and Dysbiosis in Mice Source: Frontiers URL

- Title: Glucose but Not Fructose Alters the Intestinal Paracellular Permeability in Association With Gut Inflammation and Dysbiosis in Mice Source: PubMed URL

- Title: Glucose but Not Fructose Alters the Intestinal Paracellular Permeability in Association With Gut Inflammation and Dysbiosis in Mice Source: NIH URL

Sources

- 1. quora.com [quora.com]

- 2. quora.com [quora.com]

- 3. microbiologyinfo.com [microbiologyinfo.com]

- 4. ttuhsc.edu [ttuhsc.edu]

- 5. Glycolysis - Wikipedia [en.wikipedia.org]

- 6. Khan Academy [khanacademy.org]

- 7. news-medical.net [news-medical.net]

- 8. Physiology, Glucose Metabolism - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. L-Glucose - Wikipedia [en.wikipedia.org]

- 10. L-Glucose: Uses, Characteristics_Chemicalbook [chemicalbook.com]

- 11. m.youtube.com [m.youtube.com]

- 12. m.youtube.com [m.youtube.com]

- 13. quora.com [quora.com]

- 14. Anomeric specificity of hexokinase and glucokinase activities in liver and insulin-producing cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Anomeric specificity of hexokinase and glucokinase activities in liver and insulin-producing cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. GLUT, SGLT, and SWEET: Structural and mechanistic investigations of the glucose transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The glucose transporter families SGLT and GLUT: molecular basis of normal and aberrant function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. moosmosis.wordpress.com [moosmosis.wordpress.com]

- 19. ressources.unisciel.fr [ressources.unisciel.fr]

- 20. L-Glucose: Another Path to Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Glucose - Wikipedia [en.wikipedia.org]

- 22. researchgate.net [researchgate.net]

- 23. Effect of D-glucose on intestinal permeability and its passive absorption in human small intestine in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Frontiers | Glucose but Not Fructose Alters the Intestinal Paracellular Permeability in Association With Gut Inflammation and Dysbiosis in Mice [frontiersin.org]

- 25. Glucose but Not Fructose Alters the Intestinal Paracellular Permeability in Association With Gut Inflammation and Dysbiosis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Glucose but Not Fructose Alters the Intestinal Paracellular Permeability in Association With Gut Inflammation and Dysbiosis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 27. reddit.com [reddit.com]

- 28. reddit.com [reddit.com]

- 29. mpbio.com [mpbio.com]

- 30. Synthesis of L-glucose and L-galactose derivatives from D-sugars [html.rhhz.net]

- 31. Synthesis of L-glucose from D-gulono-1,4-lactone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. pubs.acs.org [pubs.acs.org]

- 33. L-GLUCOSE synthesis - chemicalbook [chemicalbook.com]

- 34. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 35. quora.com [quora.com]

- 36. L-Glucose: physiological functions, clinical applications and side effect_Chemicalbook [chemicalbook.com]

A Technical Guide to the Centrality of D-Glucose: Natural Abundance and Biosynthetic Pathways

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Ubiquity and Primacy of D-Glucose

D-Glucose (C₆H₁₂O₆), a simple aldohexose sugar, stands as the most abundant monosaccharide in nature and the cornerstone of energy metabolism in nearly all living organisms.[1][2][3] Its significance extends beyond a mere fuel source; it is a fundamental precursor for the synthesis of a vast array of biomolecules, including structural polymers like cellulose in plants and energy storage polymers such as glycogen in animals and starch in plants.[2][4] Furthermore, D-glucose and its metabolites function as critical signaling molecules that regulate gene expression, enzyme activity, and hormonal balance, thereby orchestrating cellular and organismal homeostasis.[3][5] For professionals in drug development and biomedical research, a profound understanding of glucose's distribution and the intricate networks governing its synthesis is indispensable for dissecting disease pathophysiology—from metabolic disorders like diabetes to the proliferative signatures of cancer—and for designing targeted therapeutic interventions. This guide provides a detailed exploration of the natural abundance of D-glucose and the primary biosynthetic routes that ensure its availability across the biological kingdoms.

Part 1: Natural Abundance of D-Glucose

The prevalence of D-glucose is a direct consequence of its chemical stability and its central role in metabolism. The D-isomer is overwhelmingly favored in biological systems, a preference attributed to the equatorial orientation of its hydroxyl groups in its stable cyclic form, which minimizes steric hindrance.[2][6]

-

In Plants and Photosynthetic Organisms : Plants are the primary producers of glucose on Earth, synthesizing it through photosynthesis.[2][4] It is found in its free state in fruits, nectars, and saps, with ripe grapes containing as much as 20-30% glucose by mass.[7] However, the majority is polymerized into starch for energy storage or cellulose to form structural cell walls.[2]

-

In Animals : In vertebrates, glucose is the principal circulating sugar, commonly referred to as "blood sugar." Its concentration in the blood is tightly regulated to ensure a constant energy supply to all tissues, especially the brain, which relies almost exclusively on glucose for fuel.[8][9] Excess glucose is stored as the polymer glycogen, primarily in the liver and skeletal muscles.[4][10]

-

In Microorganisms : Bacteria, fungi, and other microorganisms universally utilize glucose as a preferred carbon and energy source, readily catabolizing it through pathways like glycolysis.[11]

The following table summarizes typical D-glucose concentrations in key biological contexts, highlighting the importance of homeostatic control in animals.

| Biological Context | Organism/System | Typical Concentration Range | Clinical Significance / Notes |

| Fasting Blood Plasma | Human | 70–99 mg/dL (3.9–5.5 mmol/L) | This is the normal range for a healthy, fasting individual.[1][12] |

| Prediabetes (Impaired Fasting Glucose) | Human | 100–125 mg/dL (5.6–6.9 mmol/L) | Indicates an elevated risk of developing type 2 diabetes.[12] |

| Diabetes Mellitus | Human | ≥ 126 mg/dL (≥ 7.0 mmol/L) on two occasions | A diagnostic criterion for diabetes, reflecting impaired insulin signaling or production.[12][13] Chronically high levels lead to complications like neuropathy and cardiovascular disease.[8][12][14] |

| Hypoglycemia | Human | < 70 mg/dL (< 3.9 mmol/L) | Can cause symptoms from lethargy and confusion to seizures and loss of consciousness, as the brain is deprived of its primary energy source.[8][13] |

| Fruit | Plants (Grapes) | 20–30% by mass | A primary source of dietary glucose.[7] |

Part 2: Core Biosynthetic Pathways of D-Glucose

Organisms employ two principal strategies for obtaining glucose: direct synthesis from inorganic carbon (photosynthesis) and synthesis from organic, non-carbohydrate precursors (gluconeogenesis).

Photosynthesis: The Ultimate Source of Biological Glucose

Photosynthesis is the foundational process that converts light energy into chemical energy in the form of glucose.[2] It occurs in plants, algae, and some bacteria. The overall reaction simplifies to:

6CO₂ + 6H₂O + Light Energy → C₆H₁₂O₆ + 6O₂[15]

The synthesis of glucose occurs during the light-independent reactions, famously known as the Calvin Cycle or C3 pathway, which takes place in the stroma of chloroplasts.[15][16][17] The causality of this cycle is to fix atmospheric carbon into a stable, energy-rich organic molecule.

The Three Stages of the Calvin Cycle:

-

Carbon Fixation : The cycle begins with the enzyme RuBisCO (Ribulose-1,5-bisphosphate carboxylase/oxygenase) catalyzing the attachment of a CO₂ molecule to a five-carbon acceptor molecule, ribulose-1,5-bisphosphate (RuBP). This reaction forms an unstable six-carbon intermediate that immediately splits into two molecules of the three-carbon compound, 3-phosphoglycerate (3-PGA).[15][16][18]

-

Reduction : In the second stage, ATP and NADPH—energy carriers produced during the light-dependent reactions—are used to convert each 3-PGA molecule into another three-carbon sugar, glyceraldehyde-3-phosphate (G3P).[16][18] This is a critical energy-investment step.

-

Regeneration : For every six molecules of G3P produced, one exits the cycle to be used by the plant cell for the synthesis of glucose and other organic molecules. The remaining five G3P molecules, powered by additional ATP, are used to regenerate the initial three molecules of the RuBP acceptor, thus allowing the cycle to continue.[16][18]

Regulation of Photosynthesis: The efficiency of the Calvin Cycle is tightly regulated to synchronize with the output of the light-dependent reactions and respond to environmental conditions. Key regulatory factors include:

-

Light Intensity : Affects the supply of ATP and NADPH.[19][20]

-

CO₂ Concentration : A limiting substrate for RuBisCO.[19]

-

Redox Regulation : Several Calvin Cycle enzymes are activated by thioredoxin, which is reduced by electrons from the photosynthetic electron transport chain, ensuring the cycle only runs when light is available.[21]

Gluconeogenesis: Generating Glucose from Non-Carbohydrate Precursors

Gluconeogenesis is a nearly ubiquitous metabolic pathway that synthesizes glucose from non-carbohydrate substrates such as lactate, pyruvate, glycerol, and glucogenic amino acids.[11][22][23] In vertebrates, it occurs primarily in the liver and, to a lesser extent, the kidneys.[11][24] Its central purpose is to maintain blood glucose levels during periods of fasting, starvation, or intense exercise, thereby preventing life-threatening hypoglycemia.[9][22]

The pathway is essentially the reverse of glycolysis, but it is not a simple reversal. Three highly exergonic and irreversible reactions in glycolysis must be bypassed by a separate set of enzymes in gluconeogenesis. This reciprocal regulation is critical to prevent a futile cycle where glucose is simultaneously synthesized and broken down.[11]

Key Bypass Enzymes and Regulatory Steps:

-

Pyruvate to Phosphoenolpyruvate (PEP) : This bypasses the irreversible pyruvate kinase step of glycolysis. It requires two enzymes:

-

Pyruvate Carboxylase : Located in the mitochondria, it converts pyruvate to oxaloacetate, a reaction that requires ATP and is allosterically activated by acetyl-CoA (a signal of abundant energy).[9][23][24][25]

-

Phosphoenolpyruvate Carboxykinase (PEPCK) : This enzyme, found in both mitochondria and the cytosol, converts oxaloacetate to PEP, using GTP as an energy source.[9][22][25]

-

-

Fructose-1,6-bisphosphate to Fructose-6-phosphate : This bypasses the phosphofructokinase-1 step. The enzyme Fructose-1,6-bisphosphatase catalyzes this dephosphorylation.[9][23][26] This is a major regulatory point. It is allosterically inhibited by AMP (a low-energy signal) and fructose-2,6-bisphosphate (a potent activator of glycolysis).[24]

-

Glucose-6-phosphate to Glucose : This final step bypasses the hexokinase/glucokinase step. Glucose-6-phosphatase , located in the endoplasmic reticulum of liver and kidney cells, dephosphorylates glucose-6-phosphate, allowing free glucose to be released into the bloodstream.[9][23][26]

Hormonal and Allosteric Regulation: Gluconeogenesis is under tight hormonal control to respond to the body's metabolic needs.

-

Glucagon and Cortisol : Released during fasting and stress, these hormones stimulate gluconeogenesis, primarily by increasing the transcription of the gene for PEPCK.[22][24][26]

-

Insulin : Released after a carbohydrate-containing meal, insulin strongly inhibits gluconeogenesis by suppressing the expression of key gluconeogenic enzymes.[11][22]

-

Allosteric Effectors : High levels of Acetyl-CoA (from fat breakdown) activate pyruvate carboxylase, while high levels of AMP inhibit fructose-1,6-bisphosphatase, ensuring that glucose is synthesized only when energy stores are sufficient.[24][25]

Part 3: Methodologies for Analysis

A cornerstone of scientific integrity is the use of robust, validated methodologies. The study of D-glucose abundance and biosynthesis relies on a combination of quantitative assays and pathway tracing techniques.

Quantification of D-Glucose in Biological Samples

Several methods are available for the accurate measurement of glucose, each with distinct principles and applications. The choice of method depends on the required specificity, sensitivity, and sample matrix.

| Method | Principle | Advantages | Disadvantages |

| Glucose Oxidase (GOD-POD) | Enzymatic. Glucose oxidase converts glucose to gluconic acid and H₂O₂. Peroxidase (POD) then catalyzes a reaction between H₂O₂ and a chromogen to produce a colored product.[27][28] | High specificity for D-glucose, simple, cost-effective, adaptable to colorimeters.[28] | Potential interference from reducing substances (e.g., ascorbic acid, uric acid) that react with H₂O₂. |

| Hexokinase | Enzymatic. Hexokinase phosphorylates glucose to glucose-6-phosphate (G6P). G6P is then oxidized by G6P-dehydrogenase, reducing NAD⁺ to NADH, which is measured by UV absorbance at 340 nm.[27] | Considered the reference "gold standard" method due to high specificity and accuracy.[28] | More expensive, requires a UV spectrophotometer. |

| High-Performance Liquid Chromatography (HPLC) | Chromatographic separation followed by detection (e.g., refractive index or electrochemical detection).[29] | Can simultaneously measure multiple sugars (e.g., glucose, fructose, galactose). Accurate and precise.[29] | Requires specialized equipment and expertise, longer sample processing time. |

| Reducing Methods (e.g., Folin-Wu) | Based on the ability of the aldehyde group of glucose to reduce metal ions (e.g., Cu²⁺) in an alkaline solution, resulting in a color change.[30] | Simple, inexpensive. | Non-specific; measures all reducing substances ("saccharoids"), leading to overestimation. Largely outdated.[28][30][31] |

This protocol describes a self-validating system for determining glucose concentration in plasma or serum samples.

1. Materials and Reagents:

-

Glucose Oxidase-Peroxidase (GOD-POD) reagent kit (containing glucose oxidase, peroxidase, 4-aminophenazone, and a phenolic compound in a buffer, pH ~7.4).

-

Glucose Standard solution (e.g., 100 mg/dL).

-

Spectrophotometer or colorimeter capable of reading at 505 nm.

-

Micropipettes and tips.

-

Cuvettes or 96-well plate.

-

Test samples (serum or plasma collected in a fluoride-oxalate tube to inhibit glycolysis).[28]

-

Distilled water.

2. Procedure:

-

Reagent Preparation : Prepare the GOD-POD working reagent according to the manufacturer's instructions.

-

Assay Setup : Label three cuvettes (or wells): "Blank," "Standard," and "Test."

-

Pipetting :

-

To the Blank cuvette, add 1.0 mL of GOD-POD reagent and 10 µL of distilled water.

-

To the Standard cuvette, add 1.0 mL of GOD-POD reagent and 10 µL of Glucose Standard solution.

-

To the Test cuvette, add 1.0 mL of GOD-POD reagent and 10 µL of the sample (serum/plasma).

-

-

Incubation : Mix the contents of each cuvette gently and incubate at 37°C for 15 minutes or at room temperature for 30 minutes.[27] This allows the enzymatic reaction to proceed to completion.

-

Measurement : Set the spectrophotometer to zero absorbance at 505 nm using the Blank. Measure the absorbance of the Standard and the Test samples.

3. Calculation: The concentration of glucose in the sample is calculated using the following formula, which is based on the Beer-Lambert law where absorbance is directly proportional to concentration:

Glucose Conc. (mg/dL) = (Absorbance of Test / Absorbance of Standard) * Concentration of Standard[27]

Elucidation of Biosynthetic Pathways via Isotopic Labeling

To trace the flow of atoms through metabolic networks and determine the activity (flux) of pathways like gluconeogenesis, isotopic labeling is the definitive technique.[32][33] This method involves supplying cells or organisms with a substrate (e.g., glucose, pyruvate) enriched with a stable (e.g., ¹³C, ¹⁵N) or radioactive (e.g., ¹⁴C, ³H) isotope.[5][34]

Principle of Stable Isotope-Resolved Metabolomics (SIRM): The core idea is to introduce a labeled precursor and track its incorporation into downstream metabolites.[35] For instance, to study gluconeogenesis, cells can be cultured with ¹³C-labeled pyruvate. The subsequent analysis of glucose will reveal ¹³C atoms if the gluconeogenic pathway is active. The specific pattern of labeling (which atoms in the glucose molecule are labeled) provides deep insights into the relative contributions of different pathways.[35][36]

Experimental Workflow:

-

Experimental Design : Select the appropriate isotopic tracer (e.g., uniformly labeled [U-¹³C]-pyruvate) and determine the labeling duration to achieve a metabolic steady state.[34]

-

Cell Culture/Organism Administration : Introduce the labeled substrate into the biological system.

-

Metabolite Quenching and Extraction : Rapidly halt all enzymatic activity (e.g., with liquid nitrogen) and extract the metabolites.

-

Analytical Detection : Analyze the extracts using Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy. These techniques can distinguish between unlabeled metabolites and their heavier, isotope-labeled isotopologues.[32][34]

-

Metabolic Flux Analysis (MFA) : Use the measured labeling patterns in conjunction with computational models of the metabolic network to calculate the rates (fluxes) of intracellular reactions.[34]

Part 4: Relevance in Drug Development and Disease Research

A deep understanding of glucose biosynthesis is paramount in modern biomedical research.

-

Oncology : Many cancer cells exhibit elevated glucose uptake and a high rate of glycolysis even in the presence of oxygen (the Warburg effect).[37] This metabolic reprogramming is a hallmark of cancer. Therefore, targeting glucose metabolism is a promising anti-cancer strategy. Glucose analogs like 2-deoxy-D-glucose (2-DG) act as competitive inhibitors of glycolysis; once phosphorylated by hexokinase, the resulting 2-DG-6-phosphate cannot be further metabolized, leading to ATP depletion and cell death in glycolytically dependent tumor cells.[37]

-

Diabetes Mellitus : In type 2 diabetes, insulin resistance leads to a failure to suppress hepatic gluconeogenesis, resulting in pathologically high blood glucose levels.[11] Drugs like metformin, a first-line therapy, work in part by inhibiting gluconeogenesis in the liver. Research into more specific inhibitors of key gluconeogenic enzymes (e.g., PEPCK, Fructose-1,6-bisphosphatase) is an active area of drug development.

-

Infectious Diseases : Viruses are obligate intracellular parasites that hijack the host cell's metabolic machinery to replicate. Recent research has shown that many viruses, including SARS-CoV-2, induce a shift towards glycolysis to provide the necessary energy and biosynthetic precursors for viral proliferation. This has opened the door to exploring glycolysis inhibitors, such as 2-DG, as broad-spectrum antiviral agents.[37]

Conclusion

D-glucose is far more than a simple sugar; it is the central nexus of carbon and energy flow in the biosphere. Its synthesis, through the elegant carbon fixation of photosynthesis and the vital homeostatic control of gluconeogenesis, represents fundamental biological processes that sustain life. For scientists and researchers, the ability to accurately measure glucose abundance and dissect its biosynthetic pathways using sophisticated techniques like isotopic tracing is not merely an academic exercise. It is a critical requirement for understanding the metabolic underpinnings of health and disease and for developing the next generation of targeted therapeutics that can modulate these core pathways for clinical benefit.

References

- CK-12 Foundation. (n.d.). Explain the C3 pathway or Calvin cycle in photosynthesis.

- Biology LibreTexts. (2025, August 27). 15.5: Regulation of Gluconeogenesis.

- Microbe Notes. (2024, November 6). Gluconeogenesis: Steps, Reactions & Significance Explained.

- Akram, M. (2023, June 5). Biochemistry, Gluconeogenesis. In StatPearls. NCBI Bookshelf.

- Wikipedia. (n.d.). Gluconeogenesis.

- Patti, G. J., Yanes, O., & Siuzdak, G. (n.d.). Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks. PubMed Central.

- University of Sheffield. (n.d.). Regulation of photosynthesis.

- Slideshare. (n.d.). Gluconeogenesis - The Pathway and Regulation.

- Jack Westin. (n.d.). Glycolysis Gluconeogenesis And The Pentose Phosphate Pathway.

- Fiveable. (n.d.). Regulation of photosynthesis.

- Cambridge University Press & Assessment. (n.d.). Photosynthetic regulation. In Terrestrial Photosynthesis in a Changing Environment.

- Slideshare. (n.d.). C3 cycle.

- Vedantu. (n.d.). Calvin Cycle Steps & Importance: Quick Biology Guide.

- BYJU'S. (n.d.). C3 and C4 pathways.

- Algor Cards. (n.d.). D-Glucose: The Crucial Monosaccharide.

- Unidentified Source. (n.d.). Glucose.

- Creative Proteomics. (n.d.). Applications of Stable Isotope Labeling in Metabolic Flux Analysis.

- Fan, T. W.-M., Lorkiewicz, P. K., & Lane, A. N. (n.d.). Stable Isotope Labeled Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS.

- World Scientific Publishing. (n.d.). Chapter 5: Regulation of Photosynthesis.

- Perlego. (n.d.). D Glucose | Overview & Research Examples.

- TeachMePhysiology. (2024, April 8). Gluconeogenesis - Function - Control.

- ACS Publications. (n.d.). Stable Isotope-Assisted Metabolomics for Network-Wide Metabolic Pathway Elucidation. Analytical Chemistry.

- Geng, D., et al. (n.d.). Mechanisms Regulating the Dynamics of Photosynthesis Under Abiotic Stresses. PubMed Central.

- Wikipedia. (n.d.). Isotopic labeling.

- Chemistry LibreTexts. (2019, January 14). 5.3: Important Hexoses.

- Unidentified Source. (n.d.). 11. PHOTOSYNTHETIC PATHWAYS - C3, C4 AND CAM Dark reaction or Blackman's reaction or Path of carbon in photosynthesis.

- PubChem - NIH. (n.d.). D-Glucose | C6H12O6 | CID 5793.

- Wikipedia. (n.d.). Glucose.

- Wikipedia. (n.d.). Blood sugar level.

- Cleveland Clinic. (n.d.). Blood Glucose (Sugar) Test: Levels & What They Mean.

- Stoker, K., & Tipton, C. (2023, November 13). Physiology, Gluconeogenesis. In StatPearls. NCBI Bookshelf.

- Quora. (2021, December 4). Why are D sugars more abundant than L sugars?.

- Wu, S., Jia, S., Shi, M., & Dong, X. (2016, April 27). Study on detection methods for glucose in biological samples. International Journal of Chemical Studies.